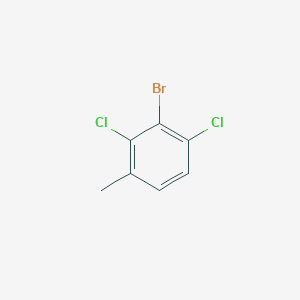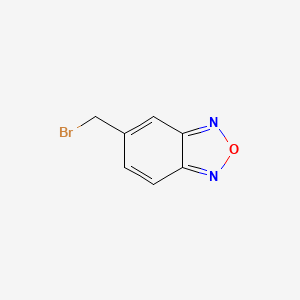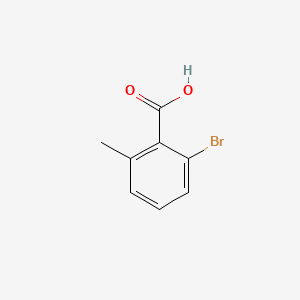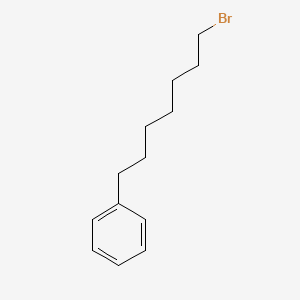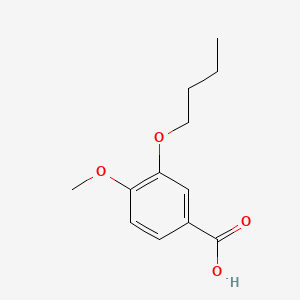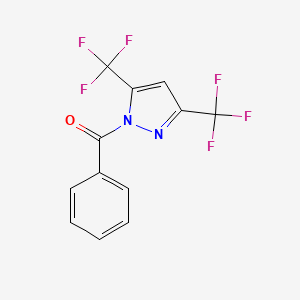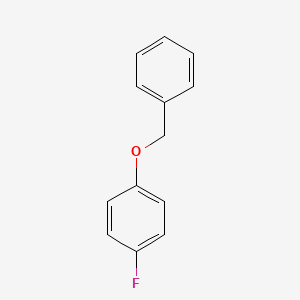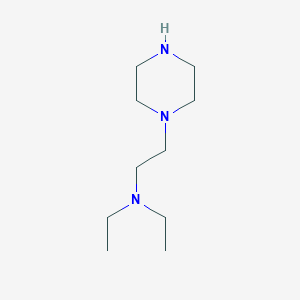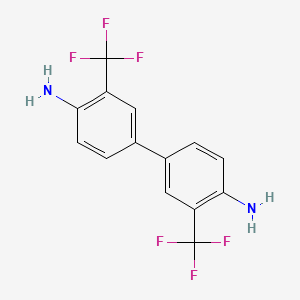
5-溴-2,4-二氟苯胺
概述
描述
5-Bromo-2,4-difluoroaniline: is an organic compound with the molecular formula C6H4BrF2N and a molecular weight of 208.00 g/mol . It is a fluorinated building block used in various chemical syntheses . The compound is characterized by the presence of bromine and fluorine atoms attached to an aniline ring, making it a valuable intermediate in the synthesis of more complex molecules .
科学研究应用
Chemistry: 5-Bromo-2,4-difluoroaniline is used as a building block in organic synthesis to create more complex molecules with specific properties . It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, the compound is used to develop new drugs and therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile intermediate in drug discovery .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
作用机制
Action Environment
The action, efficacy, and stability of 5-Bromo-2,4-difluoroaniline can be influenced by various environmental factors . These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound .
生化分析
Biochemical Properties
5-Bromo-2,4-difluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation and fluorination reactions, leading to the production of halogenated aromatic compounds. These interactions are crucial for the development of pharmaceuticals and agrochemicals, where 5-Bromo-2,4-difluoroaniline serves as a building block for more complex molecules .
Cellular Effects
The effects of 5-Bromo-2,4-difluoroaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Bromo-2,4-difluoroaniline can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can affect various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Bromo-2,4-difluoroaniline exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, 5-Bromo-2,4-difluoroaniline can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus modulating the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,4-difluoroaniline can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that 5-Bromo-2,4-difluoroaniline can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,4-difluoroaniline vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 5-Bromo-2,4-difluoroaniline can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
5-Bromo-2,4-difluoroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are essential for the detoxification and elimination of 5-Bromo-2,4-difluoroaniline from the body .
Transport and Distribution
Within cells and tissues, 5-Bromo-2,4-difluoroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 5-Bromo-2,4-difluoroaniline can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of 5-Bromo-2,4-difluoroaniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences or modifications. This localization is crucial for its activity and function, as it allows 5-Bromo-2,4-difluoroaniline to interact with its intended molecular targets within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoroaniline typically involves the reduction of 5-bromo-2,4-difluoronitrobenzene . A common method includes the use of iron powder as a reducing agent in a mixture of ethanol, tetrahydrofuran (THF), and water, with ammonium chloride as a catalyst . The reaction is carried out under reflux conditions at 95°C for 1.5 hours .
Industrial Production Methods: Industrial production methods for 5-Bromo-2,4-difluoroaniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
化学反应分析
Types of Reactions: 5-Bromo-2,4-difluoroaniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This reaction involves the replacement of the bromine atom with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in NAS reactions.
Catalysts: Ammonium chloride and iron powder are used in reduction reactions.
Major Products Formed:
Substituted Anilines: Products formed from NAS reactions include various substituted anilines with different functional groups.
Reduced Derivatives: Reduction reactions yield derivatives with altered oxidation states.
相似化合物的比较
Uniqueness: 5-Bromo-2,4-difluoroaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules with tailored functionalities .
属性
IUPAC Name |
5-bromo-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZCUAASVCIWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382563 | |
| Record name | 5-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-92-6 | |
| Record name | 5-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,4-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
